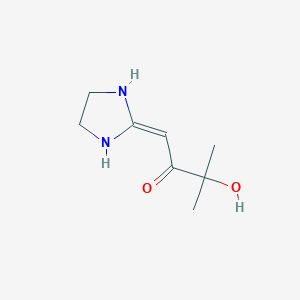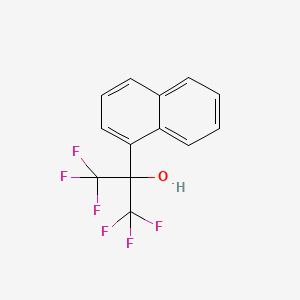
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both hexafluoro and naphthyl groups in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with naphthalene derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and stability, while the naphthyl group contributes to its hydrophobic interactions. These combined effects make it a potent compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler analog without the naphthyl group, used primarily as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with different steric and electronic properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol stands out due to its combination of fluorinated and aromatic groups, which imparts unique solubility, reactivity, and binding properties. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C13H8F6O |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-naphthalen-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,20H |
InChI Key |
JZQDUXJAJJECEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


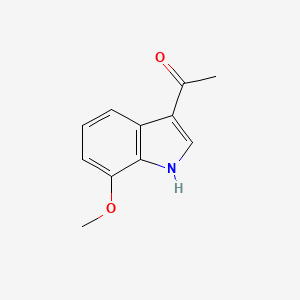
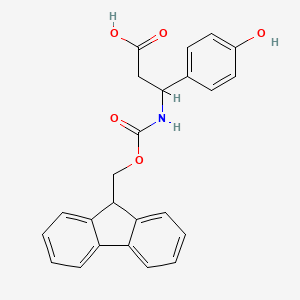

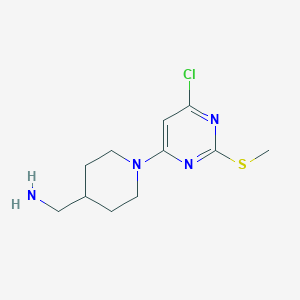
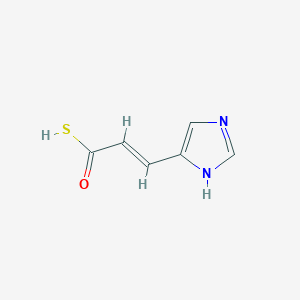
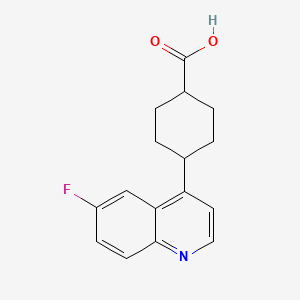

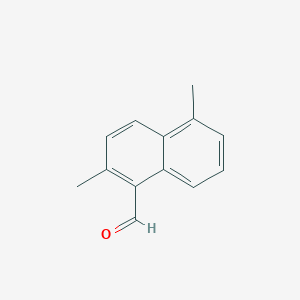
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

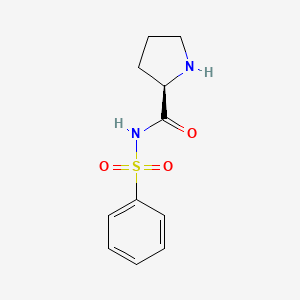
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)

